(5-Phenyl-1,4-dioxan-2-yl)methanol
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Overview
Description
(5-Phenyl-1,4-dioxan-2-yl)methanol is an organic compound characterized by a dioxane ring substituted with a phenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,4-dioxan-2-yl)methanol typically involves the reaction of benzaldehyde with glycerol in the presence of an acidic catalyst. One common method uses p-toluenesulfonic acid as the catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then converted to the desired product . The reaction conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 g, and a reaction time of 4 hours at an elevated temperature .
Industrial Production Methods
the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, including the use of renewable feedstocks and environmentally benign catalysts .
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,4-dioxan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or phenylmethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(5-Phenyl-1,4-dioxan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Phenyl-1,4-dioxan-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
(1,4-Dioxan-2-yl)methanol: Similar structure but lacks the phenyl group.
(1,4-Dioxan-2-yl)diphenylmethanol: Contains two phenyl groups instead of one.
5-Hydroxymethylfurfural: Contains a furan ring instead of a dioxane ring.
Uniqueness
(5-Phenyl-1,4-dioxan-2-yl)methanol is unique due to its combination of a dioxane ring with a phenyl group and a hydroxymethyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(5-phenyl-1,4-dioxan-2-yl)methanol |
InChI |
InChI=1S/C11H14O3/c12-6-10-7-14-11(8-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
WSGSBIHHRZPDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(O1)C2=CC=CC=C2)CO |
Origin of Product |
United States |
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